molecular formula C7H12O2S B2806166 methyl 3-(propylsulfanyl)prop-2-enoate, E CAS No. 62739-90-6

methyl 3-(propylsulfanyl)prop-2-enoate, E

Cat. No.: B2806166
CAS No.: 62739-90-6
M. Wt: 160.23
InChI Key: PFDBCMOLFGDPTM-UHFFFAOYSA-N
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Description

Methyl 3-(propylsulfanyl)prop-2-enoate, E (CAS: 62739-90-6) is an α,β-unsaturated ester characterized by a propylsulfanyl (-S-C₃H₇) substituent at the β-position of the propenoate backbone. Its molecular formula is C₇H₁₂O₂S, with a molecular weight of 160.23 g/mol . While detailed physicochemical data (e.g., melting/boiling points) are unavailable in the provided evidence, its structural features align with esters used in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

methyl (E)-3-propylsulfanylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-3-5-10-6-4-7(8)9-2/h4,6H,3,5H2,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDBCMOLFGDPTM-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(propylsulfanyl)prop-2-enoate, E can be synthesized through various methods. One common approach involves the reaction of propyl mercaptan with methyl acrylate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propylsulfanyl)prop-2-enoate, E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(propylsulfanyl)prop-2-enoate, E has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(propylsulfanyl)prop-2-enoate, E involves its ability to participate in nucleophilic and electrophilic reactions. The propylsulfanyl group can act as a nucleophile, while the ester group can undergo electrophilic attack. These properties make it a valuable intermediate in organic synthesis, allowing for the formation of diverse chemical structures .

Comparison with Similar Compounds

Substituted Pyrazolo[4,3-b]pyridine Derivatives

describes methyl (E)-3-(4-iodo-1,5-diphenyl-1H-pyrazol-3-yl)prop-2-enoate derivatives (compounds 17–19), which share the E-ester core but feature pyrazole and iodophenyl substituents. Key comparisons include:

Property Methyl 3-(Propylsulfanyl)prop-2-enoate, E Compound 17 Compound 18 Compound 19
Molecular Formula C₇H₁₂O₂S C₂₄H₂₄IN₃O₂ C₂₄H₂₂IN₃O₂ C₂₅H₂₈IN₃O₂
Molecular Weight 160.23 553.27 539.25 567.30
Substituents Propylsulfanyl Iodo, phenyl, isopropylamino Cyclopropylamino tert-Butylamino
Melting Point Not Available 91–92°C 93–94°C 111–112°C
Synthetic Yield Not Reported 85% 87% 86%

Key Findings :

  • The pyrazole derivatives exhibit higher molecular weights and melting points due to bulky aromatic and iodine substituents.
  • The sulfur atom in the target compound may enhance nucleophilic reactivity compared to nitrogen-containing analogs.
  • All compounds were validated via NMR and MS , confirming structural integrity .

Ethyl (E)-3-Phenylprop-2-enoate

Ethyl (E)-3-phenylprop-2-enoate () shares the α,β-unsaturated ester motif but replaces the propylsulfanyl group with a phenyl ring.

Property This compound Ethyl (E)-3-Phenylprop-2-enoate
Substituent Propylsulfanyl (-S-C₃H₇) Phenyl (-C₆H₅)
Electronic Effects Electron-withdrawing (sulfur) Electron-withdrawing (aryl)
Hydrophobicity Moderate (sulfur enhances polarity) High (aromatic ring)
Reactivity Susceptible to oxidation at sulfur Conjugated system favors Diels-Alder reactions

Key Findings :

  • The phenyl group in the analog increases hydrophobicity, whereas the sulfur in the target compound may improve solubility in polar aprotic solvents.
  • Both compounds likely participate in conjugate addition reactions, but the sulfur atom in the target could enable unique thiol-exchange reactions .

Sulfur-Containing Analogs from USP Standards

lists impurities such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, which feature sulfur and amino groups.

Feature This compound USP Impurity e
Sulfur Environment Thioether (C-S-C) Thiophene (aromatic sulfur)
Functionality Ester Amine, naphthyloxy
Bioactivity Potential intermediate Likely pharmacologically active

Key Findings :

  • Thioether linkages (as in the target compound) are more stable than thiophene rings under acidic conditions.
  • The ester group in the target compound offers versatility for further derivatization compared to amine-containing analogs .

Biological Activity

Methyl 3-(propylsulfanyl)prop-2-enoate, E is a compound of significant interest in organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 3-(propylsulfanyl)prop-2-enoate features a propylsulfanyl group attached to a methacrylate backbone. Its structure can be represented as follows:

C8H14OS\text{C}_8\text{H}_{14}\text{OS}

This compound is known for its reactivity, particularly involving the sulfanyl group which can participate in various chemical reactions such as oxidation and reduction.

The biological activity of methyl 3-(propylsulfanyl)prop-2-enoate is primarily attributed to the following mechanisms:

  • Enzyme Modulation : The compound interacts with specific enzymes, potentially inhibiting or enhancing their activity. This is particularly relevant in the context of enzyme-catalyzed reactions involving sulfur-containing substrates.
  • Cellular Interactions : Reactive intermediates formed from the oxidation or reduction of the propylsulfanyl group can disrupt cellular processes, leading to apoptosis in certain cell types.

Antimicrobial and Anticancer Properties

Research indicates that methyl 3-(propylsulfanyl)prop-2-enoate exhibits both antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has been explored for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of pathogenic bacteria through disruption of their metabolic pathways.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce cell death in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of enzyme activity in metabolic pathways

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of methyl 3-(propylsulfanyl)prop-2-enoate, researchers tested its effects against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, suggesting strong antimicrobial potential.

Case Study: Anticancer Activity

Another study investigated the anticancer effects of methyl 3-(propylsulfanyl)prop-2-enoate on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against cancer.

Applications in Scientific Research

Methyl 3-(propylsulfanyl)prop-2-enoate serves multiple roles in scientific research:

  • Intermediate in Organic Synthesis : It is widely used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Study of Sulfur Chemistry : The compound is instrumental in studying enzyme-catalyzed reactions involving sulfur-containing substrates, contributing to the understanding of sulfur’s role in biological systems.

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